Chlorhydrate de rémifentanil

Vue d'ensemble

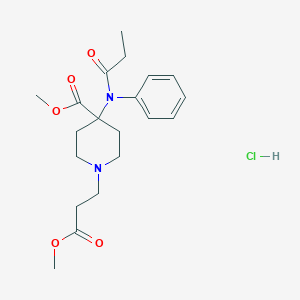

Description

Chlorhydrate de remifentanil : est un analgésique opioïde synthétique puissant et à action ultra-courte principalement utilisé en anesthésie. Il est connu pour son début d'action rapide et sa courte durée d'action, ce qui le rend très efficace pour la gestion de la douleur pendant les interventions chirurgicales. Le chlorhydrate de remifentanil est un agoniste spécifique du récepteur opioïde de type mu, ce qui signifie qu'il réduit le tonus du système nerveux sympathique, provoque une dépression respiratoire et procure une analgésie .

Applications De Recherche Scientifique

Chemistry: In chemistry, remifentanil hydrochloride is studied for its unique pharmacokinetic profile and rapid metabolism by non-specific tissue esterases .

Biology: In biological research, remifentanil hydrochloride is used to study the effects of mu-opioid receptor agonists on the nervous system and pain pathways .

Medicine: Medically, remifentanil hydrochloride is used during the induction and maintenance of general anesthesia, as well as for immediate postoperative analgesia . It is also used in monitored anesthesia care sedation .

Industry: In the pharmaceutical industry, remifentanil hydrochloride is used to develop new analgesic formulations and to study the pharmacodynamics and pharmacokinetics of opioid agonists .

Mécanisme D'action

Target of Action

Remifentanil hydrochloride primarily targets the µ-opioid receptors located in the central nervous system . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

Remifentanil hydrochloride acts as a µ-opioid agonist . It binds with high affinity to µ-opioid receptors, leading to a decrease in sympathetic nervous system tone, which results in analgesia and respiratory depression . The interaction of remifentanil with its targets leads to an increase in pain threshold and alteration in pain reception .

Biochemical Pathways

It has been suggested that remifentanil may exert cardioprotective effects against myocardial ischemia/reperfusion (i/r) injury via themiR-206-3p/TLR4/NF-κB signaling axis .

Pharmacokinetics

Remifentanil hydrochloride exhibits unique pharmacokinetic properties due to its rapid metabolism by non-specific tissue esterases . The drug is rapidly distributed throughout the body, with a blood-brain equilibration half-time of approximately 1 minute . The drug’s primary metabolite, remifentanil acid, is excreted via the kidneys . The elimination half-life of remifentanil is dose-dependent and averages 3 to 10 minutes .

Result of Action

The rapid onset and offset of remifentanil’s analgesic effects are notable characteristics of this drug . Its effects and side effects are dose-dependent and similar to other opioids . At high concentrations, remifentanil can induce EEG changes similar to those of other µ-opioids and can also induce muscle rigidity .

Action Environment

The action of remifentanil hydrochloride can be influenced by various environmental factors. For instance, the drug’s clearance is reduced by approximately 25% in elderly patients .

Analyse Biochimique

Biochemical Properties

Remifentanil hydrochloride is a specific µ-opioid receptor agonist . This means it interacts with µ-opioid receptors, proteins that play a crucial role in the perception of pain. The interaction between remifentanil hydrochloride and these receptors leads to a reduction in sympathetic nervous system tone, causing respiratory depression and analgesia .

Cellular Effects

Remifentanil hydrochloride, by virtue of its µ-opioid receptor agonist activity, influences various cellular processes. It reduces sympathetic nervous system tone, leading to effects such as respiratory depression . It also has an impact on cell signaling pathways related to pain perception and response.

Molecular Mechanism

The molecular mechanism of action of remifentanil hydrochloride involves its binding to µ-opioid receptors. As a µ-opioid agonist, remifentanil hydrochloride binds to these receptors and activates them, leading to a series of downstream effects including analgesia and respiratory depression .

Temporal Effects in Laboratory Settings

Remifentanil hydrochloride has a unique pharmacokinetic profile due to a rapid metabolism by non-specific tissue esterases . Its effects are rapid in onset and offset . Its measured context-sensitive half-time averages 3 minutes after an infusion of 3 hours .

Dosage Effects in Animal Models

The effects of remifentanil hydrochloride vary with different dosages in animal models

Metabolic Pathways

Remifentanil hydrochloride is metabolized by hydrolysis of the propanoic acid-methyl ester linkage by nonspecific blood and tissue esterases . This leads to a rapid systemic elimination .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de remifentanil implique la conversion d'un groupe nitrile d'un dérivé de cyanopiperidinyl propanoate en un groupe ester. Ce processus réduit considérablement le nombre d'étapes nécessaires à la préparation par rapport aux méthodes traditionnelles . Le composé est généralement reconstitué avec de l'eau ultrapure, une solution saline ou une solution de bicarbonate de sodium, puis mélangé avec du propofol ou dilué davantage avec de l'eau pour obtenir des concentrations spécifiques .

Méthodes de production industrielle : En milieu industriel, le chlorhydrate de remifentanil est produit sous forme de poudre lyophilisée contenant la base libre et la glycine comme véhicule pour tamponner la solution. Cette poudre est reconstituée dans de l'eau ou une solution de dextrose à 5 % pour injection .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de remifentanil subit diverses réactions chimiques, notamment l'hydrolyse par des estérases tissulaires non spécifiques, ce qui conduit à une élimination systémique rapide . Ce n'est pas un substrat pour les butyrylcholinestérases, et sa clairance n'est pas affectée par une carence en cholinestérase ou par des médicaments anticholinergiques .

Réactifs et conditions courants : La stabilité du chlorhydrate de remifentanil est affectée par la solution de reconstitution utilisée. Par exemple, la reconstitution avec du bicarbonate de sodium entraîne une dégradation significative, tandis que la reconstitution avec de l'eau ou une solution saline maintient la stabilité .

Principaux produits formés : Les principaux produits de dégradation du chlorhydrate de remifentanil sont des métabolites inactifs résultant de l'hydrolyse .

Applications de la recherche scientifique

Chimie : En chimie, le chlorhydrate de remifentanil est étudié pour son profil pharmacocinétique unique et son métabolisme rapide par des estérases tissulaires non spécifiques .

Biologie : En recherche biologique, le chlorhydrate de remifentanil est utilisé pour étudier les effets des agonistes du récepteur opioïde mu sur le système nerveux et les voies de la douleur .

Médecine : Médicalement, le chlorhydrate de remifentanil est utilisé pendant l'induction et le maintien de l'anesthésie générale, ainsi que pour l'analgésie postopératoire immédiate . Il est également utilisé dans la sédation en anesthésie surveillée .

Industrie : Dans l'industrie pharmaceutique, le chlorhydrate de remifentanil est utilisé pour développer de nouvelles formulations analgésiques et pour étudier la pharmacodynamique et la pharmacocinétique des agonistes opioïdes .

Mécanisme d'action

Le chlorhydrate de remifentanil exerce ses effets en se liant aux récepteurs opioïdes mu dans le système nerveux central. Cette liaison augmente le seuil de la douleur, modifie la réception de la douleur et inhibe les voies ascendantes de la douleur . L'apparition et l'effet de pointe rapides du composé, ainsi que sa courte durée d'action, le rendent très efficace pour la gestion de la douleur pendant les interventions chirurgicales .

Comparaison Avec Des Composés Similaires

Composés similaires:

- Fentanyl

- Alfentanil

- Sufentanil

Comparaison : Le chlorhydrate de remifentanil est chimiquement apparenté au fentanyl, à l'alfentanil et au sufentanil. il est unique en raison de sa durée d'action ultra-courte et de son métabolisme rapide par des estérases tissulaires non spécifiques . Ce métabolisme rapide conduit à une demi-vie contextuelle plus courte que celle des autres opioïdes, ce qui rend le chlorhydrate de remifentanil particulièrement utile pour les interventions nécessitant un rétablissement rapide .

Propriétés

IUPAC Name |

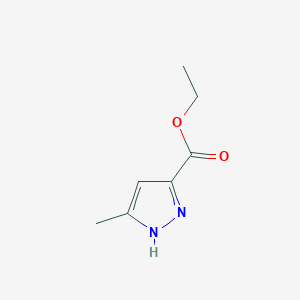

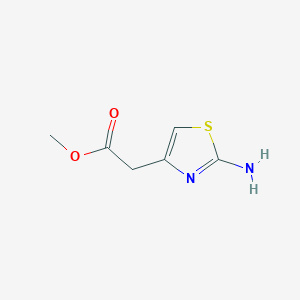

methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.ClH/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;/h5-9H,4,10-15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBMIPUMYUHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132875-61-7 (Parent) | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50157614 | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132539-07-2 | |

| Record name | Remifentanil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132539-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remifentanil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Remifentanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[methoxycarbonyl-4-[(1-oxopropyl)phenylamino]1-piperidine]propanoic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REMIFENTANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V444H5WIC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a potent, ultra-short-acting μ-opioid receptor agonist [, , , , , ]. It exerts its analgesic effects by binding to these receptors, primarily in the central nervous system, leading to the inhibition of pain signal transmission.

Q2: How does the rapid metabolism of remifentanil hydrochloride influence its clinical use?

A: Unlike other opioids, remifentanil hydrochloride is metabolized rapidly by nonspecific plasma and tissue esterases []. This rapid degradation results in a short elimination half-life (<10 min) [, , ], allowing for precise control of analgesic effects and rapid recovery from anesthesia [, , , , , ]. This makes it highly suitable for procedures requiring rapid recovery and for use in patients with compromised organ function.

Q3: What are the key structural features of remifentanil hydrochloride?

A: Remifentanil hydrochloride is a synthetic opioid with the molecular formula C20H28N2O5•HCl []. Its structure comprises a piperidine ring, a phenyl group, and an ester linkage, which are essential for its interaction with μ-opioid receptors [, ].

Q4: How has spectroscopic analysis been used to characterize remifentanil hydrochloride?

A: Spectroscopic techniques like infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) have been used to confirm the structure of remifentanil hydrochloride [, ]. IR spectroscopy identifies characteristic functional group vibrations, while NMR provides detailed information about the molecule's structure and connectivity. MS helps determine the molecular weight and fragmentation pattern, further supporting the compound's identity [].

Q5: Can you elaborate on the material compatibility of remifentanil hydrochloride during administration?

A: Studies have shown that remifentanil hydrochloride exhibits incompatibility with specific drugs and materials. When co-administered with propofol via the same intravenous line, certain mixing ratios can affect the emulsion stability of propofol formulations, particularly those with medium-chain triglycerides []. Additionally, remifentanil hydrochloride has shown incompatibility with 4-hydroxybutyric acid, midazolam hydrochloride, and piritramide, leading to an increased risk of emboli due to the formation of larger oil droplets []. Furthermore, sorption of propofol to the rubber stopper of syringes has been observed, highlighting potential drug loss and the need for dose adjustments to avoid underdosing [].

Q6: How does remifentanil hydrochloride compare to other opioids, like fentanyl, in terms of its clinical effects?

A: Compared to fentanyl, remifentanil hydrochloride demonstrates a quicker onset and offset of action, leading to faster recovery times [, , , ]. This difference is attributed to its unique metabolic pathway. Studies have shown comparable analgesic efficacy between the two opioids, but remifentanil hydrochloride may be associated with more rapid recovery and fewer side effects, such as postoperative nausea and vomiting [, , , ].

Q7: What is the significance of the study on the effect of transcranial electrical stimulation (TCES) on remifentanil hydrochloride-induced analgesia?

A: Research indicates that TCES can significantly enhance the potency and duration of remifentanil hydrochloride's analgesic effects in rats []. This suggests a potential synergistic effect between TCES and opioids, possibly by promoting the release of endogenous opioids like enkephalins, which can augment the analgesic effects of remifentanil hydrochloride [].

Q8: Are there any concerns regarding the use of remifentanil hydrochloride in obstetric analgesia?

A: While intravenous patient-controlled analgesia (IVPCA) with remifentanil hydrochloride has been investigated for labor pain management, concerns exist regarding potential side effects [, ]. Studies suggest that although effective in providing pain relief, remifentanil hydrochloride may lead to maternal oxygen desaturation, sedation, and reduced fetal heart rate variability []. Further research is needed to determine optimal dosing regimens and assess long-term safety profiles for both mother and neonate.

Q9: Has there been any investigation into the use of remifentanil hydrochloride in pediatric patients?

A: Yes, studies have investigated the use of remifentanil hydrochloride in pediatric patients undergoing various procedures, including neurosurgery [], strabismus surgery [], and other elective surgeries []. Findings suggest that remifentanil hydrochloride can be safely and effectively used in children, but careful titration is crucial, especially in younger age groups, due to potential hemodynamic effects like hypotension [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)

![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)

![2-[(Phenylmethoxy)methyl]butanoic Acid](/img/structure/B31058.png)